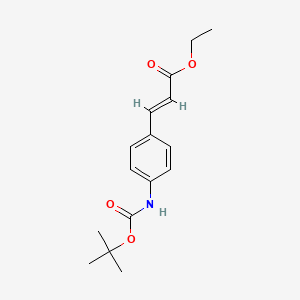
(E)-Ethyl 3-(4-(tert-butoxycarbonylamino)phenyl)acrylate
Descripción general
Descripción
The compound is a derivative of tert-butoxycarbonylamino phenyl compounds . These compounds are often used in the synthesis of various pharmaceuticals and other organic compounds.
Molecular Structure Analysis
The molecular structure of similar compounds involves a phenyl ring with a tert-butoxycarbonylamino group attached . The exact structure of “(E)-Ethyl 3-(4-(tert-butoxycarbonylamino)phenyl)acrylate” would depend on the position and configuration of the ethyl acrylate group.Physical And Chemical Properties Analysis
The physical and chemical properties of “(E)-Ethyl 3-(4-(tert-butoxycarbonylamino)phenyl)acrylate” would depend on its exact molecular structure. Similar compounds have a molecular weight around 237.25 g/mol .Aplicaciones Científicas De Investigación
Peptide Synthesis
(E)-Ethyl 3-(4-(tert-butoxycarbonylamino)phenyl)acrylate: is commonly used in peptide synthesis. Specifically, it serves as a building block for creating peptides with specific sequences. Researchers incorporate it into the peptide chain by selectively removing the Boc (tert-butoxycarbonyl) protecting group during solid-phase peptide synthesis. The Boc group ensures that the amino acid remains unreactive until needed, allowing precise control over peptide assembly .
Hydrophobic Peptides
Due to its lipophilic nature, Boc-protected amino acid is ideal for synthesizing hydrophobic peptides. These peptides play essential roles in biological processes, such as cell signaling, membrane transport, and enzyme function. Researchers use Boc-protected amino acids to construct hydrophobic peptide sequences that mimic natural proteins or serve as drug candidates .
Functional Group Introduction
Boc-protected amino acids are versatile intermediates for introducing functional groups into organic molecules. Researchers can modify the Boc-protected amino acid side chain to incorporate specific moieties (e.g., fluorophores, biotin, or other tags). These modified amino acids find applications in chemical biology, drug discovery, and bioconjugation studies .
Solid-Phase Synthesis of Small Molecules
Beyond peptides, Boc-protected amino acids are valuable in the solid-phase synthesis of small molecules. By attaching them to a solid support, chemists can build complex organic compounds step by step. The Boc group facilitates purification and isolation during the synthesis process, making it a useful tool in drug development and materials science .
Amino Acid Derivatives
Researchers use Boc-protected amino acids to create various amino acid derivatives. These derivatives include N-Boc-amino acids, which serve as precursors for pharmaceuticals, agrochemicals, and natural product synthesis. The Boc group ensures stability during reactions and protects the amino group until needed .
Chemical Biology and Proteomics
In chemical biology and proteomics, Boc-protected amino acids contribute to the study of protein function, interactions, and post-translational modifications. By incorporating Boc-protected amino acids into peptides or proteins, researchers can probe specific sites and investigate biological processes. For example, Boc-protected lysine derivatives allow site-specific labeling of proteins for mass spectrometry analysis .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for research and development involving “(E)-Ethyl 3-(4-(tert-butoxycarbonylamino)phenyl)acrylate” would depend on its potential applications. Given the wide use of similar compounds in organic synthesis, it’s possible that new synthetic methods and applications could be developed .
Propiedades
IUPAC Name |
ethyl (E)-3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-5-20-14(18)11-8-12-6-9-13(10-7-12)17-15(19)21-16(2,3)4/h6-11H,5H2,1-4H3,(H,17,19)/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSWQBQZKDJGRV-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=C(C=C1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401147603 | |
| Record name | Ethyl (2E)-3-[4-[[(1,1-dimethylethoxy)carbonyl]amino]phenyl]-2-propenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401147603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-Ethyl 3-(4-(tert-butoxycarbonylamino)phenyl)acrylate | |
CAS RN |
239088-81-4 | |
| Record name | Ethyl (2E)-3-[4-[[(1,1-dimethylethoxy)carbonyl]amino]phenyl]-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=239088-81-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (2E)-3-[4-[[(1,1-dimethylethoxy)carbonyl]amino]phenyl]-2-propenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401147603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(3-Ethyl-4,5-dihydroisoxazol-5-yl)methyl]amine hydrochloride](/img/structure/B3021216.png)
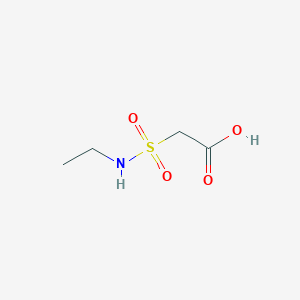


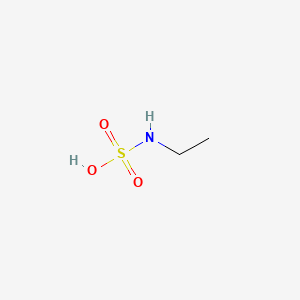
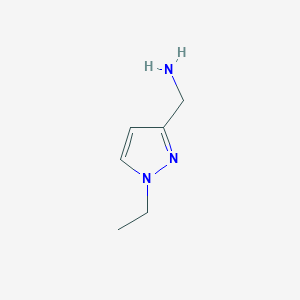
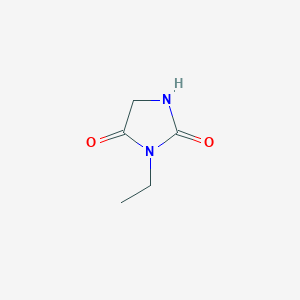
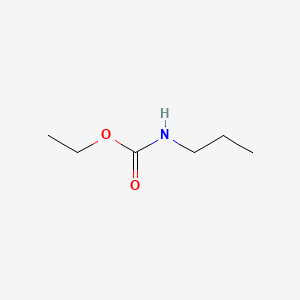
![4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B3021229.png)

![Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate](/img/structure/B3021235.png)

![3-(Ethylsulfanyl)imidazo[1,5-a]pyridine](/img/structure/B3021237.png)